1-Fluoro-4-(4-fluorophenyl)selanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(4-fluorophenyl)selanylbenzene is an organoselenium compound characterized by the presence of fluorine atoms and a selenide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(4-fluorophenyl)selanylbenzene typically involves the reaction of 4-fluorophenylselenol with 1-fluoro-4-iodobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(4-fluorophenyl)selanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenide group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-4-(4-fluorophenyl)selanylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(4-fluorophenyl)selanylbenzene involves its interaction with various molecular targets and pathways. The selenide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but contains a bromine atom instead of a selenide group.
4-Fluoronitrobenzene: Contains a nitro group instead of a selenide group.
Uniqueness
1-Fluoro-4-(4-fluorophenyl)selanylbenzene is unique due to the presence of both fluorine atoms and a selenide group, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65130-27-0 |
---|---|
Molecular Formula |
C12H8F2Se |
Molecular Weight |
269.16 g/mol |
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)selanylbenzene |
InChI |
InChI=1S/C12H8F2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
WELPMJSCPKDRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[Se]C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.